molecular formula C19H18N4O3 B15282866 ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B15282866
M. Wt: 350.4 g/mol
InChI Key: KHMVKYKDYGLDNN-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a triazole ring, a benzoate ester, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Coupling with Benzoic Acid Derivative: The triazole compound is then coupled with a benzoic acid derivative, such as ethyl benzoate, under suitable reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Hydrolyzed products like carboxylic acids and substituted triazoles.

Scientific Research Applications

Ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The benzoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the triazole ring and methylphenyl group, making it less versatile in biological applications.

    1-(4-methylphenyl)-1H-1,2,4-triazole: Lacks the benzoate ester, limiting its use in esterification reactions.

    Benzimidazole derivatives: Share structural similarities but differ in their biological activities and applications.

This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-6-4-5-7-16(15)21-18(24)17-20-12-23(22-17)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,21,24)

InChI Key

KHMVKYKDYGLDNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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